3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
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Overview
Description
“3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride” is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂ . It has a molecular weight of 212.08 . This compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H . The structure is also available as a 2D Mol file or as a computed 3D SD file .The IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride .
Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold is a central core in tropane alkaloids, which exhibit diverse biological activities. Researchers have focused on stereoselective synthesis of this structure, and 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride serves as a valuable building block for such endeavors .
- Investigations into nematicidal (nematode-killing) agents have led to the study of this compound. Its potential as an effective nematicide warrants further exploration .
- The chiral nature of this compound makes it useful in asymmetric synthesis. Researchers have employed it as a ligand or catalyst in enantioselective reactions, contributing to the development of new synthetic methodologies .
- Given its structural similarity to tropane alkaloids, scientists have investigated its interactions with neurotransmitter receptors. Understanding its effects on neuronal systems may provide insights into potential therapeutic applications .
- Researchers explore derivatives of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride for drug development. Its unique scaffold could serve as a starting point for designing novel compounds targeting specific biological pathways .
- Beyond its specific applications, this compound contributes to the broader field of organic synthesis and chemical biology. Its reactivity and stereochemistry make it an intriguing subject for investigations in these areas .
Tropane Alkaloid Synthesis
Nematicidal Properties
Chiral Ligands and Catalysts
Neuropharmacology Research
Drug Discovery
Organic Synthesis and Chemical Biology
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which have a wide array of biological activities.
Biochemical Pathways
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biochemical pathways .
Result of Action
properties
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLNSVWHCSMVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride |
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